molecular formula C8H12O2 B1446677 Spiro[2.4]heptane-4-carboxylic acid CAS No. 1497476-15-9

Spiro[2.4]heptane-4-carboxylic acid

Cat. No. B1446677
CAS RN: 1497476-15-9
M. Wt: 140.18 g/mol
InChI Key: SXYOMNVKWOZAOA-UHFFFAOYSA-N
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Description

Spiro[2.4]heptane-4-carboxylic acid is a chemical compound with the CAS Number: 1497476-15-9 . It has a molecular weight of 140.18 . The IUPAC name for this compound is spiro[2.4]heptane-4-carboxylic acid . The InChI code for this compound is 1S/C8H12O2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H,9,10) .


Molecular Structure Analysis

The molecular structure of Spiro[2.4]heptane-4-carboxylic acid consists of a total of 23 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, and 1 five-membered ring .


Physical And Chemical Properties Analysis

Spiro[2.4]heptane-4-carboxylic acid is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Antiviral Agents

Spiro[2.4]heptane-4-carboxylic acid derivatives have been utilized in the synthesis of antiviral medications. A notable example is its role in the production of Ledipasvir , a drug used in the treatment of Hepatitis C virus (HCV) infections. The compound serves as a key element due to its structural influence on the drug’s ability to inhibit the non-structural protein 5A (NS5A), which is crucial for the viral replication cycle.

Organic Synthesis: Enantioselective Catalysis

In organic synthesis, spiro[2.4]heptane-4-carboxylic acid is involved in enantioselective catalysis . It’s used to create 4-substituted proline scaffolds, which are important in developing pharmaceuticals that require specific stereochemistry for efficacy. This application underscores the compound’s versatility in synthesizing complex molecules with high chiral purity.

Biochemistry: Peptide Conformational Analysis

Due to its rigid structure, spiro[2.4]heptane-4-carboxylic acid can be used to study peptide conformations . When introduced into peptides, it can induce conformational constraints that help in understanding the relationship between structure and function in biological systems.

Chemical Synthesis: Phase-Transfer Catalysis

Spiro[2.4]heptane-4-carboxylic acid plays a role in phase-transfer catalysis , facilitating reactions between compounds in different phases. This is particularly useful in industrial processes where the synthesis of complex organic compounds is required.

Safety And Hazards

The safety information for Spiro[2.4]heptane-4-carboxylic acid includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

spiro[2.4]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYOMNVKWOZAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.4]heptane-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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